molecular formula C7H10OS B2561536 2-Thiophenemethanol, alpha-ethyl- CAS No. 23229-69-8

2-Thiophenemethanol, alpha-ethyl-

Cat. No. B2561536
CAS RN: 23229-69-8
M. Wt: 142.22
InChI Key: UEGBPBSUXLGTNF-UHFFFAOYSA-N
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Patent
US05686486

Procedure details

A 1.0M solution of ethylmagnesium bromide in THF (100 mL) is cooled to -78° C. and 2-thiophene carboxaldehyde (9.35 mL) is added. The reaction is allowed to warm to 23° C. for 1 h, then recooled to -78° C. and quenched with saturated ammonium chloride. After allowing to warm to 23° C., the reaction is extracted with ether (800 mL) and the ethereal layer is washed with water (2×150 mL) and brine. The organic phase is dried over MgSO4, filtered and concentrated in vacuo. The product is purified by chromatography over silica gel(2 kg), eluting with 30% ether in pentane to give 13.4 g of the title product as a colorless oil.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.35 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([Mg]Br)[CH3:2].[S:5]1[CH:9]=[CH:8][CH:7]=[C:6]1[CH:10]=[O:11]>C1COCC1>[CH2:1]([CH:10]([C:6]1[S:5][CH:9]=[CH:8][CH:7]=1)[OH:11])[CH3:2]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
9.35 mL
Type
reactant
Smiles
S1C(=CC=C1)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
recooled to -78° C.
CUSTOM
Type
CUSTOM
Details
quenched with saturated ammonium chloride
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 23° C.
EXTRACTION
Type
EXTRACTION
Details
the reaction is extracted with ether (800 mL)
WASH
Type
WASH
Details
the ethereal layer is washed with water (2×150 mL) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The product is purified by chromatography over silica gel(2 kg)
WASH
Type
WASH
Details
eluting with 30% ether in pentane

Outcomes

Product
Name
Type
product
Smiles
C(C)C(O)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 13.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.